molecular formula C6H10N4O B1612592 3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 723286-82-6

3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B1612592
CAS RN: 723286-82-6
M. Wt: 154.17 g/mol
InChI Key: LJVHHHFNCBLTHO-UHFFFAOYSA-N
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Description

“3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the molecular formula C6H10N4O . It is also known by other names such as “3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” and has a molecular weight of 154.17 g/mol .


Synthesis Analysis

The synthesis of this compound involves a series of chemical transformations. Starting from 2-chloropyrazine, the process includes hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . Another method involves adding ethanol and hydrazine hydrate to 2-chloropyrazine, followed by several steps including the addition of chlorobenzene and trifluoroacetic anhydride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N4O/c1-11-6-9-8-5-4-7-2-3-10(5)6/h7H,2-4H2,1H3 . The compound has a topological polar surface area of 52 Ų and a complexity of 143 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 154.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 154.08546096 g/mol .

Mechanism of Action

The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is not fully understood. However, it has been found to interact with various receptors in the brain, including GABA-A receptors, adenosine receptors, and dopamine receptors. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to increase the levels of GABA, an inhibitory neurotransmitter that reduces the activity of neurons in the brain. It has also been found to increase the levels of adenosine, a neurotransmitter that regulates sleep and wakefulness. Additionally, this compound has been found to reduce the levels of dopamine, a neurotransmitter that is involved in reward and motivation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments is its high potency and selectivity. This compound has been found to exhibit a high degree of selectivity for certain receptors in the brain, making it a valuable tool for studying the function of these receptors. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of epilepsy and other seizure disorders. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on different receptors in the brain. Finally, the development of novel synthesis methods for this compound may lead to the discovery of new derivatives with improved pharmacological properties.
In conclusion, this compound is a valuable compound for scientific research due to its potential applications in various fields. Its synthesis method has been well established, and its mechanism of action has been studied extensively. This compound has been found to exhibit a range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Finally, there are several future directions for the study of this compound, which may lead to the discovery of new therapeutic agents for the treatment of various diseases.

Scientific Research Applications

3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-11-6-9-8-5-4-7-2-3-10(5)6/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVHHHFNCBLTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C2N1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592055
Record name 3-Methoxy-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

723286-82-6
Record name 5,6,7,8-Tetrahydro-3-methoxy-1,2,4-triazolo[4,3-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=723286-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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